2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride

Vue d'ensemble

Description

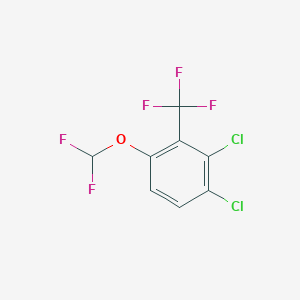

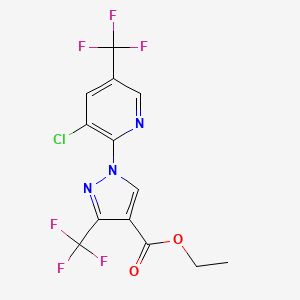

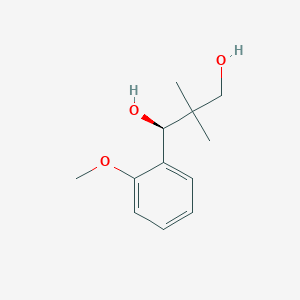

2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride , also known by its chemical formula C8H3Cl2F5O , is a synthetic organic compound. It belongs to the class of aromatic trifluoromethyl ethers . The compound exhibits a unique combination of halogen substituents and fluorine atoms, making it intriguing for various applications in chemistry and materials science .

Synthesis Analysis

The synthesis of 2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride involves several steps. One common method is the electrophilic aromatic substitution of a precursor compound with appropriate halogens and fluorine. Researchers have explored various synthetic routes, optimizing reaction conditions and yields. The compound’s synthesis is crucial for obtaining sufficient quantities for further investigations .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride reveals a benzene ring with two chlorine atoms at positions 2 and 3, a difluoromethoxy group (–OCH2F) at position 6, and three trifluoromethyl groups (–CF3) attached to the benzene ring. The arrangement of these substituents significantly influences the compound’s reactivity and properties .

Chemical Reactions Analysis

- Aryl Trifluoromethylation : The trifluoromethyl groups enhance the compound’s lipophilicity and reactivity, making it a potential substrate for aryl trifluoromethylation reactions .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Electrochemical Studies

Benzotrifluoride derivatives serve as a bridge between organic and fluorous phases due to their solvency characteristics, which facilitate electrochemical studies of transition metal complexes. They are valued for their low cost, high purity, and miscibility with both organic and fluorous solvents, making them ideal for voltammetric and electrolytic experiments (Ohrenberg & Geiger, 2000).

Novel Fluorescence Probes

Research has led to the development of novel fluorescence probes designed to detect highly reactive oxygen species (hROS). Such probes, by reacting selectively with hROS, enable the differentiation of various reactive oxygen species in biological and chemical applications, illustrating the potential of benzotrifluoride derivatives in creating tools for studying oxidative stress and related processes (Setsukinai et al., 2003).

Environmental Impact Studies

Environmental science benefits from benzotrifluoride derivatives in assessing the stability and photochemical reactivity of contaminants. Studies on the photolysis of these derivatives help understand their behavior under UV irradiation, providing insights into the environmental persistence and degradation of fluorous compounds (Manfrin et al., 2020).

Polymer Science

In polymer science, the impact of trifluoromethyl groups on the properties of epoxy resins has been explored. Research shows that these groups affect cure behavior, thermal stability, and mechanical properties, indicating the role of benzotrifluoride derivatives in the development of advanced materials with tailored properties (Heo & Park, 2009).

Groundwater Contamination Analysis

Analytical methods involving benzotrifluoride derivatives enable the quantification of these and other contaminants in groundwater. This capability is crucial for tracking industrial pollution and assessing the risks and spread of fluorous compounds in aquatic environments (Lava et al., 2013).

Mécanisme D'action

The precise mechanism of action for 2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride depends on its application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes. In materials science, it could influence the properties of polymers or other materials due to its unique substituent pattern .

Orientations Futures

Propriétés

IUPAC Name |

1,2-dichloro-4-(difluoromethoxy)-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5O/c9-3-1-2-4(16-7(11)12)5(6(3)10)8(13,14)15/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRVCCVNIYGDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1OC(F)F)C(F)(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(difluoromethoxy)benzotrifluoride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Chloro-4-(thiophen-2-yl)phenyl]methanamine](/img/structure/B1410556.png)

![[3-(5-Aminopyridin-2-yl)phenyl]methanol](/img/structure/B1410558.png)

![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)